molecular formula C9H6BrNO3 B6206640 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 1702637-01-1

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No.: B6206640
CAS No.: 1702637-01-1
M. Wt: 256.1
InChI Key:
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Description

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a bromine atom at the 7th position and a methyl group at the 8th position on the benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be achieved through a one-pot regioselective reaction. This involves the use of aromatic aldehydes and 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one as starting materials. The reaction is typically catalyzed by copper (I) and proceeds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the one-pot regioselective synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential anticancer properties.

    Material Science: The compound is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties.

    Biological Research: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of both bromine and methyl groups on the benzoxazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the reaction of 2-amino-4-bromo-6-methylphenol with phthalic anhydride in the presence of a suitable catalyst to form the intermediate compound, which is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4-bromo-6-methylphenol", "Phthalic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-bromo-6-methylphenol and phthalic anhydride in a suitable solvent.", "Step 2: Add a suitable catalyst to the reaction mixture and heat the mixture under reflux.", "Step 3: After completion of the reaction, cool the mixture and filter the solid product.", "Step 4: Wash the solid product with a suitable solvent and dry it under vacuum.", "Step 5: Cyclize the intermediate compound by heating it in the presence of a suitable dehydrating agent.", "Step 6: After completion of the cyclization reaction, cool the mixture and filter the solid product.", "Step 7: Wash the solid product with a suitable solvent and dry it under vacuum.", "Step 8: Purify the final product by recrystallization or column chromatography." ] }

CAS No.

1702637-01-1

Molecular Formula

C9H6BrNO3

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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